![molecular formula C9H10N2 B2781906 3-Amino-2,5-dimethylbenzonitrile CAS No. 90557-28-1](/img/structure/B2781906.png)
3-Amino-2,5-dimethylbenzonitrile
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Overview
Description
3-Amino-2,5-dimethylbenzonitrile is a chemical compound with the molecular formula C9H10N2. It is a pale-yellow to yellow-brown solid and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H10N2/c1-6-3-8(5-10)7(2)9(11)4-6/h3-4H,11H2,1-2H3 . This indicates that the molecule consists of a benzonitrile core with amino and methyl groups attached.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 146.19 . The compound is likely soluble, given its predicted water solubility .Scientific Research Applications
3-Amino-2,5-dimethylbenzonitrile has been used in a variety of scientific research applications, including as a reagent for organic synthesis and as a pharmaceutical intermediate. It has been used as a reagent for the synthesis of a variety of compounds, including amides, amines, and nitriles. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs.
Mechanism of Action
Target of Action
3-Amino-2,5-dimethylbenzonitrile is a key intermediate in the synthesis of Etravirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 . The primary target of this compound, therefore, is the HIV-1 reverse transcriptase .
Mode of Action
As an intermediate in the synthesis of Etravirine, this compound contributes to the overall mode of action of the final drug. Etravirine binds to reverse transcriptase and blocks its activity, preventing the conversion of viral RNA into DNA, a crucial step in the replication of HIV .
Biochemical Pathways
The biochemical pathway primarily affected by this compound, through its role in the synthesis of Etravirine, is the HIV replication cycle. By inhibiting the reverse transcriptase enzyme, the compound prevents the formation of proviral DNA, thereby halting the production of new virus particles .
Result of Action
The molecular and cellular effects of this compound’s action are best understood in the context of its role in the synthesis of Etravirine. By inhibiting the action of reverse transcriptase, Etravirine prevents the replication of HIV, thereby reducing viral load and slowing the progression of the disease .
Advantages and Limitations for Lab Experiments
3-Amino-2,5-dimethylbenzonitrile has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in laboratory settings. It is also relatively inexpensive and readily available, making it an attractive choice for researchers. The main limitation of this compound is that it has not been extensively studied, making it difficult to predict its effects in certain situations.
Future Directions
Future research on 3-Amino-2,5-dimethylbenzonitrile should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, more research is needed to further understand its biochemical and physiological effects and to determine the optimal dosage and administration route for its use in clinical settings. Finally, further research should be conducted to explore its potential use in other areas, such as agriculture, cosmetics, and food production.
Synthesis Methods
3-Amino-2,5-dimethylbenzonitrile can be synthesized through several methods, including the condensation of methylbenzoic acid and aniline, and the reaction between dimethylbenzamide and ammonia. The most common method is the reaction between dimethylbenzamide and ammonia, which can be conducted in a variety of solvents, including water, methanol, ethanol, and acetonitrile. The reaction is typically conducted at temperatures between 50-100°C and results in a yield of approximately 90%.
Safety and Hazards
properties
IUPAC Name |
3-amino-2,5-dimethylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-8(5-10)7(2)9(11)4-6/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMHMRUGCQCDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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